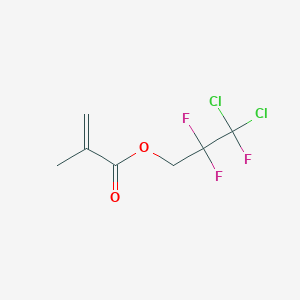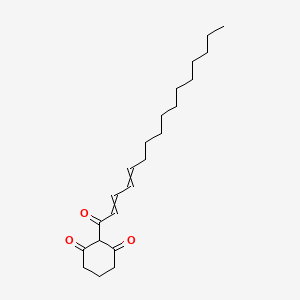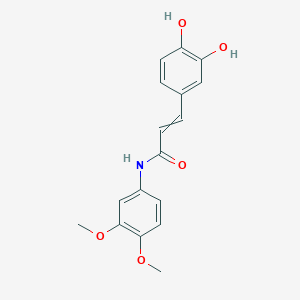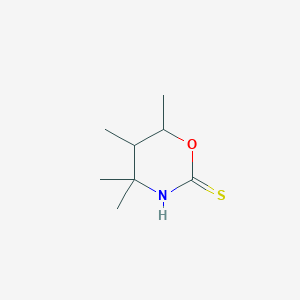
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H7Cl2F3O2. It is an ester derived from 2-methylprop-2-enoic acid and 3,3-dichloro-2,2,3-trifluoropropanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate typically involves the esterification of 3,3-dichloro-2,2,3-trifluoropropanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the 2-methylprop-2-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process, which is carried out under controlled conditions to achieve the desired polymer structure.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound, such as hydroxylated, aminated, or thiolated compounds.
Addition Reactions: Products include halogenated derivatives of the compound.
Polymerization: The major products are polymers with varying chain lengths and properties, depending on the reaction conditions and initiators used.
科学的研究の応用
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of 3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release 3,3-dichloro-2,2,3-trifluoropropanol and 2-methylprop-2-enoic acid. These products can further interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3,3-Trifluoropropyl methacrylate: Similar in structure but lacks the chlorine atoms.
2,2-Dichloro-3,3,3-trifluoropropionic acid: Similar in structure but contains a carboxylic acid group instead of the ester group.
(2,2-Dichloro-3,3,3-trifluoropropyl)benzene: Contains a benzene ring instead of the 2-methylprop-2-enoate moiety.
Uniqueness
3,3-Dichloro-2,2,3-trifluoropropyl 2-methylprop-2-enoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. Its ester functional group also allows for versatile chemical modifications and applications in various fields.
特性
CAS番号 |
113506-37-9 |
|---|---|
分子式 |
C7H7Cl2F3O2 |
分子量 |
251.03 g/mol |
IUPAC名 |
(3,3-dichloro-2,2,3-trifluoropropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H7Cl2F3O2/c1-4(2)5(13)14-3-6(10,11)7(8,9)12/h1,3H2,2H3 |
InChIキー |
HAZCQPRFDROKQC-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(C(F)(Cl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)

![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)

![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)


![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)



